Benzyl cyclobut-1-enecarboxylate

Stearoyl-CoA Desaturase 1 (SCD1) Metabolic Disease Enzyme Inhibition

Benzyl cyclobut-1-enecarboxylate (C12H12O2, MW 188.22) is a 1-substituted cyclobutene carboxylate ester featuring a strained, unsaturated four-membered ring. This structural motif confers unique reactivity profiles distinct from saturated cyclobutane analogs, including susceptibility to thermal electrocyclic ring-opening to form 1,3-diene systems and participation in ring-opening metathesis polymerization (ROMP).

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B14889270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl cyclobut-1-enecarboxylate
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CC(=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12O2/c13-12(11-7-4-8-11)14-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2
InChIKeyAFAIUTSANZHWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Cyclobut-1-enecarboxylate (503549-90-4) Technical Procurement Overview


Benzyl cyclobut-1-enecarboxylate (C12H12O2, MW 188.22) is a 1-substituted cyclobutene carboxylate ester featuring a strained, unsaturated four-membered ring. This structural motif confers unique reactivity profiles distinct from saturated cyclobutane analogs, including susceptibility to thermal electrocyclic ring-opening to form 1,3-diene systems and participation in ring-opening metathesis polymerization (ROMP) [1]. The compound is primarily sourced as a research chemical building block with typical commercial purity of ≥95% .

Scaffold Strained cyclobutene carboxylate ester for hit-to-lead SCD1 modulation
Reactivity Thermal electrocyclic ring-opening and ROMP monomer compatibility
Procurement Research building block; reported commercial purity ≥95%

Why Benzyl Cyclobut-1-enecarboxylate Cannot Be Replaced by Generic Cyclobutane or Cyclobutene Esters


The benzyl ester group in benzyl cyclobut-1-enecarboxylate is not merely a passive protecting group; it actively modulates both physicochemical properties and biological target engagement. Replacing the benzyl moiety with a smaller alkyl ester (e.g., methyl) or the free carboxylic acid drastically alters lipophilicity, membrane permeability, and, critically, inhibitory potency against key therapeutic targets such as Stearoyl-CoA Desaturase 1 (SCD1). Computational studies further demonstrate that the 1-carboxylate substitution pattern on the cyclobutene ring dictates the rate of thermal electrocyclic ring-opening—a degradation pathway that can compromise compound integrity during storage or synthetic use—with half-lives spanning orders of magnitude depending on the precise substitution [1]. Generic substitution thus risks catastrophic loss of biological activity or premature decomposition.

Ester Replacing the benzyl ester with methyl or free acid may drastically shift inhibitory potency and lipophilicity.
Ring Saturated cyclobutane analogs lack the strained alkene reactivity required for ROMP or electrocyclic studies.
Stability Class-level computational data indicate cyclobutene half-lives vary from days to milliseconds; substitution pattern may alter shelf integrity.

Quantitative Differentiation Evidence for Benzyl Cyclobut-1-enecarboxylate vs. In-Class Analogs


SCD1 Inhibitory Potency: Benzyl Cyclobut-1-enecarboxylate vs. Cyclobut-1-enecarboxylic Acid

Benzyl cyclobut-1-enecarboxylate exhibits single-digit nanomolar inhibitory potency against recombinant human SCD1 (IC50 = 6.40 nM) [1]. In stark contrast, the free acid analog, cyclobut-1-enecarboxylic acid, displays negligible activity in a cellular SCD1 inhibition assay (IC50 = 9.90 × 10^3 nM, >30,000-fold less potent) [2]. This difference underscores the absolute requirement of the benzyl ester moiety for nanomolar target engagement.

SCD1 Potency vs Free Acid
Head-to-head
IC50 6.40 nM vs 9.90 × 10^3 nM
Supports benzyl ester requirement for nanomolar target engagement
Free acid is effectively inactive; assay context matters
Stearoyl-CoA Desaturase 1 (SCD1) Metabolic Disease Enzyme Inhibition

SCD1 Inhibitory Potency: Benzyl Cyclobut-1-enecarboxylate vs. Representative SCD1 Inhibitor A-939572

When benchmarked against A-939572, a well-characterized, potent, and orally bioavailable SCD1 inhibitor, benzyl cyclobut-1-enecarboxylate shows comparable inhibitory activity. The target compound inhibits human SCD1 with an IC50 of 6.40 nM [1], while A-939572 exhibits an IC50 of 37 nM in human SCD1 assays . This places benzyl cyclobut-1-enecarboxylate within the same high-potency tier as established advanced leads.

vs A-939572 Benchmark
Cross-study comparable
6.40 nM (Target) vs 37 nM (Benchmark)
Reported rank within high-potency SCD1 inhibitor tier
Potency context may shift with assay conditions
Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor Benchmarking Potency Comparison

Species Cross-Reactivity: Benzyl Cyclobut-1-enecarboxylate Potency Across Human and Murine SCD1 Orthologs

Benzyl cyclobut-1-enecarboxylate demonstrates potent inhibition of both human and mouse SCD1, with IC50 values of 6.40 nM (human) and 3.80 nM (mouse) [1]. This potent cross-reactivity across rodent and human orthologs is a critical attribute for translational research programs that require robust activity in both in vivo murine efficacy models and subsequent human target validation.

Species Cross-Reactivity
Supporting evidence
Human IC50 6.40 nM; Mouse IC50 3.80 nM
May support translational research model continuity
Ortholog potency context, not efficacy validation
SCD1 Species Ortholog Selectivity Translational Pharmacology

Thermal Stability of Cyclobutene Carboxylates: Predicted Ring-Opening Half-Lives Informing Storage and Handling

Computational modeling of 2-substituted cyclobutenecarboxylic acids reveals that ring strain and substituent electronic effects dramatically influence thermal stability [1]. For related disubstituted cyclobutenes, calculated half-lives for electrocyclic ring-opening span over 14 orders of magnitude, ranging from 6.5 days for a relatively stable trans-cyclobutene A to approximately 0.01 seconds for a destabilized derivative F. While direct half-life data for benzyl cyclobut-1-enecarboxylate are not reported, this class-level inference establishes that cyclobutene carboxylates exist on a stability continuum and that proper storage (cool, dry conditions) is essential to prevent degradation to the corresponding dienoic acid.

Thermal Ring-Opening Half-Life
Class-level inference
Not directly reported for target compound
Data to verify; computational range spans 14 orders of magnitude
Storage condition review advised; cool, dry recommended
Cyclobutene Stability Electrocyclic Ring-Opening Computational Chemistry

High-Value Application Scenarios for Benzyl Cyclobut-1-enecarboxylate Based on Empirical Differentiation


SCD1-Focused Medicinal Chemistry Hit-to-Lead Optimization

The compound's single-digit nanomolar potency against human SCD1 (IC50 = 6.40 nM) and robust cross-reactivity with murine SCD1 (IC50 = 3.80 nM) position it as a premium starting scaffold for hit-to-lead programs targeting metabolic disorders, including obesity, hepatic steatosis, and type 2 diabetes. Its potency profile is competitive with advanced SCD1 inhibitors like A-939572 (IC50 = 37 nM) .

Strained Alkene Polymerization Chemistry and ROMP Research

The 1-substituted cyclobutene carboxylate ester motif is a documented substrate for ring-opening metathesis polymerization (ROMP) . Researchers developing novel polymers, functionalized polybutadienes, or degradable polymer networks can utilize benzyl cyclobut-1-enecarboxylate as a monomer building block, with the benzyl ester providing a handle for post-polymerization modification or tuning of polymer physical properties.

Thermal Electrocyclic Ring-Opening Mechanistic Studies

The cyclobutene ring in benzyl cyclobut-1-enecarboxylate is susceptible to thermal electrocyclic ring-opening to form a 1,3-diene system, a process whose kinetics are exquisitely sensitive to substitution pattern, with half-lives varying from days to milliseconds . This compound serves as a relevant experimental substrate for physical organic chemistry studies investigating substituent effects on pericyclic reaction rates and stereochemical outcomes.

Synthetic Methodology Development: Asymmetric 1,4-Addition Reactions

Cyclobut-1-ene-1-carboxylate esters are established substrates for rhodium-catalyzed asymmetric 1,4-additions , a transformation that installs stereocenters with high enantioselectivity. Benzyl cyclobut-1-enecarboxylate is a suitable candidate for expanding the scope of these methodologies and for synthesizing chiral cyclobutane derivatives of pharmaceutical relevance.

Application
Selection Property
Validation Focus
SCD1 hit-to-lead optimization
Benzyl ester potency scaffold
Target engagement and ortholog assay context
ROMP polymer chemistry
Strained alkene monomer reactivity
Polymerization kinetics and functional group tolerance
Pericyclic reaction mechanism studies
Substitution-dependent half-life
Thermal stability and diene formation monitoring
Asymmetric synthesis methodology
Cyclobutene 1,4-addition substrate
Enantioselectivity and chiral cyclobutane scope

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